molecular formula C19H26N2O10 B608840 Mal-PEG4-NHS ester

Mal-PEG4-NHS ester

Cat. No.: B608840
M. Wt: 442.4 g/mol
InChI Key: TUPOSLKVPPFQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-PEG4-NHS ester is a compound that serves as a linker in various biochemical applications. It contains a maleimide group and an N-hydroxysuccinimide ester group, connected by a polyethylene glycol spacer. This compound is widely used in the conjugation of biomolecules, such as proteins and peptides, due to its ability to form stable covalent bonds with thiol and amine groups .

Scientific Research Applications

Mal-PEG4-NHS ester has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Mal-PEG4-NHS ester is a PEG linker containing a maleimide group and an NHS ester group . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.

Mode of Action

The NHS ester group of this compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This interaction results in the formation of stable, irreversible amide bonds , which can be used for various applications, including the development of antibody-drug conjugates (ADCs) .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound primarily involves the formation of a stable, covalent bond between the biomolecule and the thiol . This allows for the targeted delivery of drugs in the case of ADCs, potentially leading to improved therapeutic efficacy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of the reaction between the NHS ester group and primary amines . Additionally, the compound’s stability and efficacy can be affected by temperature and storage conditions .

Future Directions

Given its ability to link Quantum dots (QDs) with PEGylated liposomes , Mal-PEG4-NHS ester has potential applications in the development of new bio-conjugation strategies.

Biochemical Analysis

Biochemical Properties

Mal-PEG4-NHS ester interacts with various biomolecules in biochemical reactions. The NHS ester group in this compound can label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of biomolecules .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in bio-conjugation. By linking quantum dots with PEGylated liposomes, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The NHS ester group labels primary amines, while the maleimide group forms a covalent bond with thiol groups . These interactions can lead to changes in gene expression and enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-NHS ester typically involves the reaction of maleic anhydride with β-alanine in dimethylformamide (DMF) to form an intermediate acid. This intermediate is then reacted with N-hydroxysuccinimide (NHS) under dicyclohexylcarbodiimide (DCC) coupling conditions to yield the NHS ester . The reaction conditions are generally mild, with the reaction being carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG4-NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O10/c22-15-1-2-16(23)20(15)6-8-28-10-12-30-14-13-29-11-9-27-7-5-19(26)31-21-17(24)3-4-18(21)25/h1-2H,3-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPOSLKVPPFQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.